Methyl 6-fluoro-1H-indole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 |
InChI Key |
KMKNXNGWOGEQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Methyl 6 Fluoro 1h Indole 5 Carboxylate and Analogous Fluorinated Indole Carboxylates
Strategies for Indole (B1671886) Core Construction
The assembly of the indole nucleus is a foundational aspect of organic synthesis, with numerous methods developed since its discovery. For fluorinated derivatives, these classic reactions are often adapted to accommodate the electronic effects and specific requirements of the fluorine substituents.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most prevalent and effective methods for constructing the indole ring. acs.orgacs.org The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. acs.orgyoutube.com The synthesis of fluorinated indoles, such as 6-fluoroindole (B127801) derivatives, is readily achieved by using an appropriately substituted phenylhydrazine (B124118), for instance, a 4-fluorophenylhydrazine, as the starting material. researchgate.netacs.org
The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer under acidic conditions. acs.orgnih.gov A key step involves an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a crucial carbon-carbon bond. acs.orgyoutube.com The resulting diimine intermediate subsequently undergoes cyclization and elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. acs.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product. acs.org
Modern adaptations have been developed to enhance the scope and mildness of the Fischer synthesis. The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. acs.org Other enhancements include the use of N-trifluoroacetyl enehydrazines, which can undergo thermal cyclization under milder conditions. acs.org The choice of acid catalyst is also critical, with a range of Brønsted and Lewis acids being employed to optimize yields. acs.org
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsA) | Elevated temperatures (e.g., 80–120°C) acs.orgresearchgate.net |
| Lewis Acids | BF₃, ZnCl₂, AlCl₃ | Often used to promote cyclization acs.org |
| Palladium Catalysts | Pd(dba)₂, Pd(OAc)₂ (with ligands like BINAP) | Buchwald Modification; cross-coupling conditions acs.org |
| Other | Low melting mixtures, Microwave irradiation | Milder or faster reaction conditions acs.orgacs.org |
The Hemetsberger–Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. acs.orgmdpi.com While this method yields a carboxylate at the 2-position, it is a significant pathway for producing analogous indole carboxylates. The reaction is known for providing good yields, often exceeding 70%. acs.orgmdpi.com
The primary challenge of this synthesis lies in the preparation and stability of the requisite α-azidoacrylic ester starting materials. acs.orgmdpi.com The reaction mechanism is not definitively established but is widely postulated to proceed through the formation of a nitrene intermediate, which then cyclizes. acs.orgmdpi.com Azirine intermediates have also been isolated, suggesting their involvement in the reaction pathway. acs.org
Recent advancements have focused on overcoming the limitations of the classical Hemetsberger-Knittel process. The application of microwave irradiation and flow chemistry has been shown to accelerate the reaction, leading to products in high yield more rapidly. organic-chemistry.org These modern techniques have expanded the utility of the reaction, enabling the synthesis of 2-unsubstituted indoles and demonstrating a route to analogs of the antitumor agent Vemurafenib (PLX-4032). organic-chemistry.org The versatility of the azido-ester substrates is further highlighted by their use in bioconjugation and subsequent cycloaddition chemistry. organic-chemistry.org
Copper-catalyzed reactions have emerged as powerful and versatile tools for constructing substituted indoles, offering new retrosynthetic disconnections. acs.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.
One prominent strategy involves a one-pot, tandem copper-catalyzed process. For instance, multisubstituted indoles can be synthesized from aryl iodides and enamines via a sequence of an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC). acs.orgrsc.org A similar and highly relevant approach for producing indole carboxylates starts with arylboronic acids and (Z)-3-aminoacrylate esters. researchgate.net This reaction proceeds through a Chan-Lam N-arylation, followed by a copper-promoted intramolecular CDC reaction to furnish the indole-3-carboxylate (B1236618) scaffold. researchgate.net
Another efficient copper-catalyzed cascade reaction allows for the synthesis of indole-2-carboxylic esters from readily available bromobenzaldehydes. mdpi.com This method has been significantly improved by the use of renewable, greener solvents such as 2-MeTHF and ethyl acetate (B1210297), which replace traditional dipolar aprotic solvents like DMSO and simplify the workup process. mdpi.com The classic Castro-Stephens reaction, which involves the coupling of a cuprous acetylide with an o-iodoaniline, also represents a foundational copper-mediated indole synthesis. rsc.org These copper-catalyzed annulation and cyclization strategies are instrumental in building complex and polycyclic indole derivatives. rsc.orgnih.gov
The Bischler–Möhlau indole synthesis is a classic method that forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). acs.org Historically, the reaction was hampered by harsh conditions, leading to poor yields and unpredictable regioselectivity. acs.org
However, modern modifications have significantly improved the utility of this synthesis. Milder reaction conditions have been developed, for example, by using lithium bromide as a catalyst or by employing microwave irradiation to drive the reaction. acs.org More sophisticated variations provide access to a broad range of richly decorated indoles with good yields and predictable regioselectivity. nih.gov One such modified procedure utilizes 1,2-diaza-1,3-dienes as synthons, which react with anilines under acidic catalysis to generate diverse indole structures, including those with ester and amide functionalities. nih.gov These advanced procedures have enabled the synthesis of complex polycyclic indole frameworks and have been applied to the regiospecific synthesis of kinase inhibitors. researchgate.netnih.gov
The Cadogan–Sundberg indole synthesis is characterized by the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, most commonly trialkyl phosphites like triethyl phosphite. nih.gov The mechanism involves the deoxygenation of the nitro group to a nitroso group, which then undergoes cyclization with the adjacent alkene to form an N-hydroxyindole. Subsequent deoxygenation of this intermediate yields the final indole product. nih.gov
A key modern variant of this reaction incorporates microwave-assisted synthesis (MAOS). acs.org Microwave irradiation can significantly accelerate the deoxygenation and cyclization steps, making the process more rapid and efficient. For example, a modified Cadogan condition using microwave heating has been successfully employed for the intramolecular (sp²)-N bond formation in the synthesis of fused indoles from o-nitrophenyl-substituted precursors. This technique allows for the synthesis of both N-substituted and NH-free indoles under controlled and efficient conditions. acs.org
Regioselective Functionalization Techniques
The synthesis of a specifically substituted compound like Methyl 6-fluoro-1H-indole-5-carboxylate often requires not only the construction of the indole core but also the precise functionalization of the pre-formed ring system. The regioselective functionalization of the benzene (B151609) ring in fluorinated indoles presents a significant challenge due to the competing reactivity of the pyrrole (B145914) ring.
Organometallic methods are central to achieving this regioselectivity. One effective strategy involves the use of directing groups to control the site of C-H activation. For instance, protecting the N1 position with a suitable group allows for directed ortho-metalation. Furthermore, bulky trialkylsilyl groups can be used to sterically shield a reactive position (like C2), thereby directing metalation to an alternative site on the benzene ring. The electronic influence of the fluorine substituent itself can also direct metalation to the adjacent C7 position.
Late-stage functionalization techniques are particularly valuable for creating molecular diversity. One such method involves the iridium-catalyzed borylation of the 6-fluoroindole core, which can selectively install a boronate ester (Bpin) group at various positions. This borylated intermediate can then be used in subsequent cross-coupling reactions to introduce the desired carboxylate group. This approach expands the library of accessible molecules for drug discovery.
| Strategy | Description | Key Reagents/Catalysts | Target Position(s) |
| Directed Ortho-Metalation (DoM) | A directing group on the indole nitrogen (N1) directs a strong base to deprotonate the adjacent C7 position. | n-BuLi, s-BuLi, LDA | C7 |
| Steric Shielding | A bulky group (e.g., triisopropylsilyl) at C2 or N1 blocks access, forcing metalation to occur on the benzene ring. | Triisopropylsilyl chloride (TIPSCl) | C4, C7 |
| Iridium-Catalyzed Borylation | Direct C-H borylation installs a versatile boronate ester handle for further functionalization. | [Ir(cod)OMe]₂, dtbpy (ligand) | C2, C3, C4, C5, C7 |
| Halogen-Dance Reaction | Migration of a halogen atom (e.g., I or Br) to a more thermodynamically stable position upon treatment with a strong base. | LDA, KDA | Varies based on substrate |
| C-H Activation/Coupling | Transition metal-catalyzed direct coupling of a C-H bond with a coupling partner. | Pd(OAc)₂, Rh catalysts, Cu catalysts | C4, C5, C6, C7 |
Directed Introduction of the Carboxylate Ester Group
The installation of a carboxylate ester group onto the indole scaffold is a critical transformation. This is most commonly achieved through the esterification of a pre-existing indole carboxylic acid.
The direct conversion of an indole carboxylic acid to its corresponding methyl ester is a fundamental and widely employed synthetic step. The primary precursor for the title compound is 6-fluoro-1H-indole-5-carboxylic acid. uni.lusigmaaldrich.com Several reliable methods exist for this transformation.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. A variation of this involves the use of thionyl chloride (SOCl₂) in an alcoholic solvent. For instance, 1H-indole-6-carboxylic acid has been successfully converted to its ethyl ester by treatment with SOCl₂ in ethanol (B145695) at reflux for three hours. chemicalbook.com This method is efficient for preparing various indole esters.
Another approach utilizes coupling reagents or in situ activation. For example, the esterification of indole-6-carboxylic acid has been achieved using triphenylphosphine (B44618) in a mixture of tetrahydrofuran (B95107) and methanol (B129727). prepchem.com Alternatively, the synthesis of ethyl 2-methylindole-5-carboxylate is accomplished by the desulfurization of its methylthio precursor using Raney nickel in ethanol, demonstrating a multi-step sequence that culminates in the desired ester. orgsyn.org The reverse reaction, saponification (ester hydrolysis), is typically performed with a base like sodium hydroxide (B78521) (NaOH) in a mixture of methanol and water to yield the corresponding carboxylic acid. nih.gov
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Acid-Catalyzed Esterification | Carboxylic Acid, Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | General Knowledge |
| Thionyl Chloride Method | Carboxylic Acid, Thionyl Chloride (SOCl₂), Alcohol (e.g., Ethanol) | 0 °C to Reflux | chemicalbook.com |
| Phosphine-Mediated Esterification | Carboxylic Acid, Triphenylphosphine, Alcohol (e.g., Methanol) | 0 °C, N₂ atmosphere | prepchem.com |
Controlled Introduction of Fluorine Substituents
The strategic placement of a fluorine atom on the indole ring is crucial for modulating the molecule's properties. This can be achieved through direct fluorination or by using halogenated intermediates.
Direct C-H fluorination has emerged as a powerful tool in modern organic synthesis, offering a more efficient alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. The development of electrophilic N-F fluorinating agents has been pivotal in this regard. rsc.org Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, operational simplicity, and effectiveness under relatively mild conditions. mdpi.com
These reagents enable the direct introduction of fluorine onto the indole core. For example, Selectfluor has been used for the efficient difluorohydroxylation of substituted indoles, showing high regioselectivity for the C3 position. acs.org Similarly, NFSI can be used for the electrophilic fluorination of indoles to produce 3,3-difluoro-2-oxindoles. acs.org While these examples highlight fluorination at the C3 position, regioselectivity can be influenced by directing groups and reaction conditions, allowing for targeted fluorination at other positions on the heterocyclic or benzene ring portion of the indole. rsc.org The use of elemental fluorine (F₂) is generally avoided due to its high reactivity and poor selectivity. mdpi.com
| Reagent Name | Abbreviation | Key Features | Reference |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Stable, solid electrophilic fluorine source. | rsc.orgmdpi.comacs.org |
| Selectfluor | F-TEDA-BF₄ | Highly reactive, versatile electrophilic fluorinating agent. | mdpi.comacs.org |
| Xenon Difluoride | XeF₂ | Powerful fluorinating agent, often used in specialized applications. | rsc.org |
Halogenation of the indole ring system serves as a versatile entry point for further functionalization, including the potential for subsequent conversion to a fluoro group via nucleophilic substitution (e.g., Halex reaction) or as a handle for cross-coupling reactions. The reactivity of the indole ring towards electrophiles means that halogenation can be achieved with various reagents. mdpi.com
The regioselectivity of halogenation is highly dependent on the reaction conditions and the nature of any protecting group on the indole nitrogen. organic-chemistry.org
C3-Halogenation : Treatment of indole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine often leads to substitution at the electron-rich C3 position. mdpi.comyoutube.com
C2-Halogenation : If the indole nitrogen bears a strong electron-withdrawing group, halogenation can be directed to the C2 position. A green method using an oxone-halide system allows for selective C2 chlorination and bromination under mild conditions. organic-chemistry.org
For instance, 2-trifluoromethylindole undergoes facile halogenation at the C3 position with NCS, NBS, and iodine without the need for a Lewis acid catalyst. mdpi.com This highlights the high reactivity of the indole core towards electrophilic attack.
Multi-Component Reactions and Cascade Processes for Complex Indole Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple precursors in a single operation. acs.org This approach embodies the principles of green chemistry by minimizing steps, solvent usage, and waste generation. acs.org Indoles are excellent substrates for MCRs, enabling the rapid synthesis of diverse and complex poly-substituted indole frameworks. researchgate.netresearchgate.net
Several MCRs have been developed to synthesize functionalized indoles:
A three-component reaction involving indoles, quinoxalin-2(1H)-ones, and a trifluoromethyl source (CF₃SO₂Na) catalyzed by CuF₂ provides a direct route to 3-[2-(trifluoromethyl)-1H-indol-3-yl]quinoxalin-2(1H)-ones. researchgate.net This demonstrates the power of MCRs in installing fluorinated groups.
The Ugi-tetrazole four-component reaction (UT-4CR) has been employed in a two-step synthesis of 2-tetrazolo substituted indoles, showcasing a mild and versatile approach to highly substituted indole derivatives. nih.gov
The Petasis boronic acid-Mannich reaction can utilize N-substituted indoles to form α-(N-substituted indole)carboxylic acids, demonstrating C-C bond formation in a multicomponent fashion. acs.org
Cascade reactions involving indoles, aldehydes, and other nucleophiles can lead to complex heterocyclic systems like dihydrocoumarins and indol-3-yl substituted pyrans. nih.gov
These methods provide powerful tools for generating libraries of complex fluorinated indole derivatives for biological screening.
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors. The most direct precursor is 6-fluoro-1H-indole-5-carboxylic acid . uni.lu The synthesis of this intermediate is a critical step. While specific routes to this exact molecule are proprietary, general synthetic strategies for substituted indoles can be applied.
A common strategy would involve constructing the fluorinated indole ring system first, followed by the introduction of the carboxyl group. For example, a synthesis could start from a commercially available fluorinated and substituted aniline. A plausible route might involve a Fischer indole synthesis from a suitable fluorinated phenylhydrazine and a pyruvate (B1213749) derivative.
Alternatively, functional group interconversion on a pre-existing indole core is a powerful strategy. A common precursor for introducing a carboxylic acid group is a bromo-substituted indole. For example, a compound like 6-Bromo-5-fluoro-1H-indole could serve as a key intermediate. The bromine atom can be converted to a carboxylic acid via several methods, such as:
Lithiation followed by Carboxylation : Reaction with an organolithium reagent (e.g., n-BuLi or t-BuLi) to form an aryllithium species, followed by quenching with carbon dioxide (CO₂).
Palladium-Catalyzed Carboxylation : Reaction with carbon monoxide (CO) and a suitable nucleophile under palladium catalysis.
The synthesis of a related precursor, 6-Bromo-5-fluoro-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester, has been documented, indicating that such halogenated intermediates are synthetically accessible. The synthesis of 5-benzyloxy-6-fluoro-2-methylindole has also been reported, illustrating a pathway to a protected 6-fluoroindole core. google.com Once the 6-fluoro-1H-indole-5-carboxylic acid is obtained, the final esterification step can be performed as described in section 2.2.1.1.
Preparation of Fluorinated Arylamines
Fluorinated arylamines are crucial starting materials for the synthesis of fluorinated indoles. A common approach involves the electrophilic fluorination of anilines. However, the presence of an electron-withdrawing group on the indole ring can decrease its reactivity towards fluorination, often necessitating longer reaction times. researchgate.net
Another strategy is the palladium-catalyzed amination of fluoro-aromatic halides. This method offers good control over the position of the fluorine atom. For instance, 4-chloro-3-fluoroaniline (B146274) can be protected with a Boc group, followed by regioselective iodination at the C-2 position. Subsequent deprotection and cyclization yield a 5-chloro-4-fluoro-indole-2-carboxylic acid. acs.org This multi-step process highlights the importance of protecting groups and regioselective reactions in achieving the desired substitution pattern on the arylamine precursor.
A metal-free approach for synthesizing fluorinated indoles involves the oxidative dearomatization of anilines. nih.gov This method utilizes commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant to produce 2-trifluoromethyl NH-indole products. nih.gov The nature of the N-capping group on the aniline is critical for the success of this reaction. nih.gov
Synthetic Routes to Halogenated Indole Carboxylic Acids
Halogenated indole carboxylic acids are versatile intermediates that can be further functionalized. One direct method for their synthesis is the hydrolysis of the corresponding nitriles or the carboxylation of organometallic intermediates derived from organic halogen compounds. libretexts.org
A common route to halogenated indole-2-carboxylic acids involves the Fischer indole synthesis, where a fluorinated phenylhydrazine is reacted with pyruvic acid or its ester. The resulting indole-2-carboxylic acid can then be halogenated at various positions. For example, 3-bromoindole-2-carboxylic acid can be prepared and subsequently esterified. rsc.org
Palladium-catalyzed reactions are also instrumental in synthesizing halogenated indole derivatives. For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids can yield indole skeletons with good functional group tolerance, including halogens. organic-chemistry.org
Furthermore, the direct halogenation of the indole ring is a viable strategy. Sulfuryl chlorofluoride can be used for the controllable chlorination of unprotected indoles, yielding 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles by adjusting the reaction solvent. organic-chemistry.org Similarly, N-bromosuccinimide (NBS) in DMF can be used for the bromination of indole-2-carboxylic acid esters. rsc.org
The following table summarizes various synthetic routes to halogenated indole carboxylic acids:
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Bromoindole-2-carboxylic acid | Conc. H2SO4, EtOH, 80 °C | Ethyl 3-bromoindole-2-carboxylate | rsc.org |
| 5-Nitroindole-2-carboxylic acid | NBS, DMF, rt | Methyl 3-bromo-5-nitroindole-2-carboxylate | rsc.org |
| 2-(2-Aminoaryl)acetonitriles | Arylboronic acids, Pd catalyst | Indole skeletons | organic-chemistry.org |
| Unprotected indoles | Sulfuryl chlorofluoride | 3-Chloroindoles | organic-chemistry.org |
| 6-Bromoindole | Methyl 2-chloroacetate, NaH, DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |
Optimization and Scale-Up of Synthetic Routes
Transitioning from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions and process efficiency.
Refinement of Reaction Conditions (Temperature, Stoichiometry, Solvent Effects)
The refinement of reaction parameters is crucial for maximizing yield and minimizing impurities. For instance, in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, the identification of a significant side product, 6-chloro-7-iodo-2(3H)-benzoxazolone, during the iodination step led to the development of modified conditions that eliminated its formation. acs.org
Solvent choice can dramatically influence the outcome of a reaction. In the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor, a mixture of acetonitrile (B52724) and water was found to be effective, furnishing the product in good to high yields. nih.gov Similarly, in the reductive cyclization to form an indole, a solvent system of ethyl acetate diluted with ethanol and acetic acid as an additive proved successful. beilstein-journals.org
Temperature control is also critical. The esterification of 3-bromoindole-2-carboxylic acid is typically carried out at 80 °C, while subsequent bromination with NBS can be performed at room temperature. rsc.org
Process Efficiency Improvements and Scalability Considerations
Flow chemistry offers a promising approach for scaling up indole synthesis. An assembled suite of flow-based transformations has been used to rapidly produce an auxin mimic-based herbicide, demonstrating the potential for on-demand manufacturing. beilstein-journals.org While a specific flow reactor's productivity might be limited, adjustments in solvent and reaction conditions can enhance throughput. beilstein-journals.org
The scalability of a metal-free method for accessing fluorinated indoles from anilines has also been demonstrated to be reproducible at various scales. researchgate.net
Iii. Spectroscopic Characterization and Structural Elucidation Studies
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can measure m/z values to several decimal places. nih.govrsc.org This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
For Methyl 6-fluoro-1H-indole-5-carboxylate (Molecular Formula: C₁₀H₈FNO₂), HRMS analysis would be expected to yield a molecular ion peak corresponding to its calculated monoisotopic mass. The analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. uni.luuni.lu The experimentally measured mass is then compared to the theoretical value; a difference of less than 5 parts per million (ppm) is considered confirmation of the elemental composition.
Table 1: Predicted HR-MS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C₁₀H₈FNO₂ | 193.0539 |
| [M+H]⁺ | C₁₀H₉FNO₂ | 194.0617 |
| [M+Na]⁺ | C₁₀H₈FNNaO₂ | 216.0437 |
| [M+K]⁺ | C₁₀H₈FKNO₂ | 231.9996 |
Note: Theoretical m/z values are calculated based on the most abundant isotopes of each element.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for both the identification and purity assessment of synthesized compounds. nih.gov This hyphenated technique first separates the components of a mixture using high-performance liquid chromatography (HPLC or UHPLC), and then the eluent is directed into a mass spectrometer for detection and mass determination. nih.gov
In the analysis of this compound, the LC component would separate the target molecule from any unreacted starting materials, reagents, or synthetic by-products. A typical purity analysis would show a single major peak in the chromatogram, with the purity level often calculated from the peak's area percentage relative to the total area of all observed peaks. The mass spectrometer coupled to the LC system provides the mass of the compound eluting at a specific retention time, thereby confirming the identity of the major peak as this compound and providing molecular weight information for any impurities detected. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard for acquiring an infrared spectrum, offering high sensitivity and speed. rjb.ro The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. thermofisher.com These include the N-H stretch of the indole (B1671886) ring, the strong C=O stretch of the ester, the C-O stretches of the ester group, aromatic C-H stretches, and the C-F stretch of the fluorine substituent. The precise position of these bands provides structural confirmation. spectroscopyonline.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | 1725 - 1705 | Strong |
| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak |
| Ester C-O | Asymmetric Stretch | 1300 - 1200 | Strong |
| C-F | Stretch | 1250 - 1000 | Strong |
| Ester C-O | Symmetric Stretch | 1150 - 1000 | Strong |
Note: These are general ranges and the exact peak positions can be influenced by the molecule's specific electronic and structural environment. thermofisher.comspectroscopyonline.com
Raman Spectroscopy of Indole Derivatives
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It is particularly effective for observing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbocyclic and heterocyclic ring systems of indole derivatives. acs.orgnih.gov The technique involves inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule.
For an indole derivative, the Raman spectrum provides a distinct fingerprint. Key features include the indole ring breathing modes and N-H bending vibrations. researchgate.net Density functional theory (DFT) calculations are often used in conjunction with experimental Raman spectroscopy to achieve a precise assignment of the observed bands to specific normal modes of vibration. nih.govresearchgate.net
Table 3: Characteristic Raman Shifts for Indole Derivatives
| Vibration Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Indole Ring Breathing | 1010 | Out-of-phase breathing mode of the indole ring. |
| N-H Bending | 878 | In-plane bending of the N-H bond in the pyrrole (B145914) ring. |
| Indole Ring Breathing | 760 | In-phase breathing mode of the indole ring. |
Source: Data derived from studies on indole and its simple derivatives. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique can unambiguously determine molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.
To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the positions of individual atoms can be determined with high precision.
This analysis provides exact measurements of:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that define the molecule's conformation, such as the orientation of the methyl carboxylate group relative to the indole plane.
Furthermore, the data reveal how molecules arrange themselves in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (e.g., involving the indole N-H) and potential π–π stacking interactions between indole rings. nih.gov While specific data for the title compound is not available, analysis of a structurally similar compound, 5-Fluoro-1H-indole-3-carboxylic acid, illustrates the type of detailed geometric information that can be obtained. nih.gov
Table 4: Illustrative Crystallographic Data Parameters (Based on a Related Indole Structure)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 4.4176 |
| b (Å) | Unit cell dimension. | 11.073 |
| c (Å) | Unit cell dimension. | 16.014 |
| β (°) | Unit cell angle. | 96.63 |
| V (ų) | Volume of the unit cell. | 778.1 |
| Z | Number of molecules per unit cell. | 4 |
Note: This table is for illustrative purposes only, based on published data for 5-Fluoro-1H-indole-3-carboxylic acid to demonstrate the nature of crystallographic data. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The supramolecular architecture of indole derivatives in the solid state is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-stacking. In this compound, the molecular structure presents several key functional groups that dictate the nature of these interactions. The indole ring contains an N-H group, a potent hydrogen bond donor. The ester functional group provides a carbonyl oxygen (C=O), a strong hydrogen bond acceptor. Furthermore, the fluorine atom at the C6 position can also act as a weak hydrogen bond acceptor.
Hydrogen bonding is a defining feature in the crystal packing of indole derivatives. The N-H group of the indole moiety commonly participates in hydrogen bonds with suitable acceptors. In related indole structures, the indole N-H hydrogen has been observed to form interactions with the π system of an adjacent indole ring. nih.gov In other cases, such as in complexes involving 5-fluorouracil, intermolecular hydrogen bonds form between the N-H group and a carbonyl oxygen atom of a neighboring molecule. nih.gov For indole carboxylates, the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O-H⋯O) is a common motif. mdpi.comnih.gov In this compound, it is anticipated that the N-H group will act as a primary hydrogen bond donor, likely interacting with the carbonyl oxygen of the ester group on an adjacent molecule, leading to the formation of chains or tapes.
π-π stacking is another crucial interaction governing the assembly of aromatic molecules like indoles. These interactions occur between the electron-rich π systems of the indole rings. The stacking can manifest in various geometries, including parallel-displaced or T-shaped arrangements, to minimize electrostatic repulsion and maximize van der Waals forces. wikipedia.org In studies of indole-3-thiouronium nitrate, π-stacking interactions link two-dimensional networks generated by hydrogen bonding, with an average inter-planar ring-to-ring distance of 3.449 Å. researchgate.net For halogenated indole derivatives, π-π stacking has been shown to be an effective interaction, for instance, between a C6 halogenated benzene (B151609) ring and viral DNA. nih.gov It is highly probable that the crystal structure of this compound features such π-stacking interactions between the fluoro-indole cores, contributing significantly to its thermodynamic stability.
| Interaction Type | Potential Donor | Potential Acceptor | Observed in Analogous Compound | Citation |
|---|---|---|---|---|
| Strong Hydrogen Bond | Indole N-H | Ester C=O | 5-methoxy-1H-indole-2-carboxylic acid (carbonyl of carboxylic acid) | mdpi.comnih.gov |
| π-Interaction | Indole N-H | π system of adjacent indole | 2-(4-Fluoro-phenyl)-3-methyl-1H-indole | nih.gov |
| π-π Stacking | Indole Ring | Indole Ring | Indole-3-thiouronium nitrate | researchgate.net |
| Weak Hydrogen Bond | Aromatic C-H | Ester C=O | Polymorphs of 5-methoxy-1H-indole-2-carboxylic acid | mdpi.com |
| Weak Hydrogen Bond | Aromatic/Methyl C-H | Fluorine atom | General principle for fluorinated organic compounds | nih.gov |
Polymorphism Investigations in Indole Carboxylates
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore of paramount importance in the pharmaceutical and materials science fields. For indole carboxylates, the potential for polymorphism arises from the different possible arrangements of molecules in the crystal lattice, which are primarily dictated by the varied patterns of intermolecular hydrogen bonding and π-stacking interactions.
A pertinent example is the recently discovered new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov This study highlights how subtle shifts in intermolecular connections can lead to different crystal forms. In the previously known polymorph (polymorph 1), the N-H group of the indole ring forms a hydrogen bond with the oxygen atom of the carboxylic group. mdpi.com However, in the newly characterized polymorph (polymorph 2), the N-H donor interacts with the oxygen atom of the methoxy (B1213986) group instead. mdpi.comnih.gov This rerouting of the primary hydrogen bond, along with differences in weaker C-H⋯O interactions, results in a completely different three-dimensional packing structure.
The existence of polymorphism in 5-methoxy-1H-indole-2-carboxylic acid strongly suggests that other substituted indole carboxylates, including this compound, could also exhibit this phenomenon. The key structural elements of this compound—the hydrogen-bond-donating N-H group and multiple acceptor sites (the carbonyl oxygen and the fluorine atom)—provide the necessary flexibility for forming diverse supramolecular synthons.
Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could favor the nucleation and growth of different polymorphs. For instance, one arrangement might involve chains formed by N-H···O=C hydrogen bonds, which are then linked by π-stacking. An alternative polymorph could potentially feature N-H···F hydrogen bonds or different π-stacking geometries (e.g., "sandwich" vs. T-shaped). wikipedia.org Each distinct packing arrangement would constitute a unique polymorph with its own characteristic spectroscopic and physical properties. A comprehensive polymorphic screen, utilizing techniques such as single-crystal X-ray diffraction and infrared spectroscopy under various crystallization conditions, would be necessary to fully explore the polymorphic landscape of this compound. mdpi.com
| Interaction Feature | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Primary H-Bond (Donor) | Indole N-H | Indole N-H |
| Primary H-Bond (Acceptor) | Carboxylic acid oxygen | Methoxy group oxygen |
| Key Supramolecular Structure | Cyclic dimers via O-H···O bonds | Cyclic dimers via O-H···O bonds |
| Additional Interactions | C-H···O (from two independent molecules) | C-H···O (C6-H6···O1) |
Iv. Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems.
While specific DFT studies on Methyl 6-fluoro-1H-indole-5-carboxylate are not extensively available in the reviewed literature, the principles can be inferred from research on analogous indole (B1671886) derivatives. DFT methods are widely used to optimize the geometry and understand the electronic structure of such compounds. chemrxiv.orgrsc.org
For instance, studies on substituted indoles reveal that the planarity of the indole ring is a key feature, and substituents can influence the bond lengths and angles within the bicyclic system. chemrxiv.org In the case of this compound, the fluorine atom at the 6-position and the methyl carboxylate group at the 5-position are expected to have a significant impact on the electronic distribution within the indole ring. The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, while the methyl carboxylate group can also exhibit electron-withdrawing character through resonance.
DFT calculations would typically be performed using a functional like B3LYP in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to obtain the optimized molecular geometry. chemrxiv.org The resulting structural parameters would provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
Table 1: Predicted Structural and Electronic Parameters from DFT Studies on Indole Derivatives This table is illustrative and based on findings from related indole compounds.
| Parameter | Predicted Value/Observation for Indole Derivatives | Relevance to this compound |
| Indole Ring Planarity | The indole ring is essentially planar. mdpi.com | The core indole structure is expected to be planar. |
| N-H Bond Length | Minimal change with substitution on the ring. chemrxiv.org | The N-H bond length is likely to be similar to that in unsubstituted indole. |
| C-F Bond Length | Typical for aromatic fluorides. | The C6-F bond length would be a key parameter to determine. |
| C-C(O)O Bond Lengths | Reflective of ester functionality. | The bond lengths within the methyl carboxylate group would confirm its electronic state. |
| Effect of Substituents | Electron-withdrawing or donating groups alter the electron density distribution across the indole ring. rsc.org | The fluorine and methyl carboxylate groups will significantly modulate the electronic properties. |
| Dipole Moment | Dependent on the nature and position of substituents. | The molecule is expected to have a notable dipole moment due to the electronegative F and O atoms. |
Frontier Molecular Orbital (FMO) theory is a key component of computational studies for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of the molecule.
For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, indicating that the ring is the primary site for electrophilic attack. The LUMO is also a π*-orbital, and its location can indicate the most likely sites for nucleophilic attack. In a study on cyano(phenylsulfonyl)indoles, DFT calculations were used to determine the HOMO and LUMO energies and their distribution. mdpi.com
For this compound, the electron-withdrawing nature of the fluorine and methyl carboxylate groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Data for an Indole Derivative This table demonstrates the type of data obtained from FMO analysis.
| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |
| HOMO | -6.5 | Primarily located on the indole ring; indicates nucleophilic character and sites for electrophilic attack. |
| LUMO | -1.2 | Distributed over the indole ring and substituents; indicates electrophilic character and sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).
In the context of indole, the ESP map typically shows a region of negative potential around the C3 position of the pyrrole (B145914) ring, which is consistent with this position being the most common site for electrophilic substitution. ic.ac.uk For this compound, the ESP map would be influenced by the substituents. The electronegative fluorine atom and the oxygen atoms of the carboxylate group would create regions of negative potential, while the indole N-H proton would be a site of positive potential. This analysis helps in understanding the intermolecular interactions and the preferred sites of non-covalent bonding.
Non-covalent interactions play a crucial role in the solid-state packing and molecular recognition of indole derivatives. These interactions, though weaker than covalent bonds, govern the supramolecular assembly.
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method can be applied to the predicted crystal structure of this compound to identify and characterize various non-covalent contacts, such as hydrogen bonds (N-H···O), halogen bonds (C-F···X), and π-π stacking interactions. Studies on indole-hydrazone derivatives have demonstrated the utility of Hirshfeld analysis in understanding the molecular packing, revealing the importance of N-H···O, O-H···N, and π-π interactions.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of molecules.
Computational methods, such as DFT, can be used to perform a conformational search by systematically rotating the methyl carboxylate group and calculating the energy of each conformation. This allows for the identification of the most stable conformer(s) in the gas phase and in different solvents. Studies on similar aromatic esters have shown that the planarity of the ester group with respect to the aromatic ring is a key factor in determining the lowest energy conformation. For this compound, the preferred orientation of the methyl ester group will likely be a balance between steric effects and electronic delocalization with the indole ring.
Prediction of Chemical Reactivity Parameters (Electrophilicity, Nucleophilicity)
The reactivity of a chemical species is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying molecular properties that predict how a molecule will behave in a chemical reaction. researchgate.netorientjchem.org For this compound, these parameters help in understanding its susceptibility to attack by electrophiles or nucleophiles.
Global reactivity descriptors are calculated to provide a quantitative measure of a molecule's reactivity. These are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). orientjchem.org While specific DFT calculations for this compound are not publicly available, the general parameters are defined as follows:
| Parameter | Symbol | Formula | Description |
| Ionization Potential | I | I = -EHOMO | The energy required to remove an electron from a molecule. A lower value indicates higher nucleophilicity. |
| Electron Affinity | A | A = -ELUMO | The energy released when an electron is added to a molecule. A higher value indicates higher electrophilicity. |
| Electronegativity | χ | χ = (I + A) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. |
| Electrophilicity Index | ω | ω = χ² / (2η) | A global index that quantifies the electrophilic power of a molecule. |
| Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | Often defined relative to a reference molecule like tetracyanoethylene (B109619) (TCE). More directly, a higher HOMO energy correlates with stronger nucleophilicity. nih.gov |
Table 1: Key Chemical Reactivity Parameters Calculated via DFT.
Modern approaches also utilize machine learning models, trained on large datasets of known reactions, to predict reactivity parameters like Mayr's nucleophilicity (N) and electrophilicity (E) with high accuracy. nih.govbohrium.comchemrxiv.org Such models could provide rapid predictions for complex molecules like this compound.
Mechanistic Investigations of Indole Functionalization Reactions
Theoretical studies are crucial for deciphering the intricate step-by-step pathways of chemical reactions. For a substituted indole like this compound, these investigations can explain the regioselectivity of functionalization and the roles of catalysts and reagents.
Transition-metal-catalyzed C-H functionalization is a powerful method for modifying the indole scaffold. nih.govnih.gov DFT calculations have been extensively used to elucidate the mechanisms of these reactions, particularly those involving palladium, rhodium, and iridium catalysts. nih.govacs.orgnih.gov
A common reaction is the palladium-catalyzed C-H arylation. Theoretical studies have shown that the regioselectivity of these reactions is a delicate balance of steric and electronic factors, often controlled by a directing group. acs.org For an indole with a C5-ester group, functionalization could potentially be directed to the C4 or C6 positions. However, the inherent reactivity of the indole nucleus often favors functionalization at the C2 or C3 positions of the pyrrole ring. nih.gov
A plausible reaction pathway for a palladium-catalyzed C-H functionalization, elucidated through computational studies, typically involves several key steps: nih.govresearchgate.net
C-H Activation: The catalyst activates a C-H bond on the indole ring. DFT calculations show this often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base or an anionic ligand. nih.gov The energy barrier for this step often determines the site of functionalization. For instance, studies on related systems have explored the energy barriers for C-H activation at the C2, C4, and C7 positions, finding that the directing group and electronic effects dictate the most favorable pathway. acs.org
Oxidative Addition: The coupling partner (e.g., an aryl halide) adds to the palladium center.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active catalyst.
DFT studies help rationalize why certain positions are favored over others by calculating the transition state energies for each potential pathway. For this compound, the electron-withdrawing nature of the substituents would influence the energies of the intermediates and transition states throughout the catalytic cycle.
Radical reactions offer alternative pathways for indole functionalization, often providing complementary reactivity to traditional polar reactions. Theoretical investigations help to understand the generation and fate of the radical intermediates involved.
One emerging area is N-heterocyclic carbene (NHC)-catalyzed radical dearomatization. acs.org A plausible mechanism, supported by control experiments, involves the following steps:
Generation of a Breslow intermediate from the NHC and an aldehyde.
A single-electron transfer (SET) from the resulting enolate intermediate to the indole substrate.
This SET process generates a ketyl radical and an indole radical intermediate. acs.org
The radical intermediate then undergoes cyclization or other functionalization reactions.
Another approach is the C-H activation of indoline (B122111) precursors via radical translocation. nih.gov In this process, a radical is generated elsewhere in the molecule and then abstracts a hydrogen atom from the C2 position of the indoline ring through an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). The fate of the resulting C2-centered radical is then dictated by the substitution pattern of the molecule. nih.gov Such pathways provide a synthetic route to functionalized indoles from their saturated indoline counterparts.
Single-Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor to an acceptor, creating radical ions. numberanalytics.com This mechanism is increasingly recognized as a key pathway in many organic transformations, including the functionalization of electron-rich heterocycles like indoles. acs.orgacs.org
Indoles can act as electron donors in SET processes. Upon oxidation, an indole radical cation is formed. acs.org The structure, spin density, and reactivity of this intermediate can be thoroughly investigated using DFT calculations. These studies reveal how the positive charge and unpaired electron are distributed across the indole ring, which in turn predicts the regioselectivity of subsequent reactions. acs.org
For this compound, the electron-withdrawing groups would make the initial single-electron oxidation more difficult (i.e., require a stronger oxidant or electrochemical potential) compared to an unsubstituted indole. However, once formed, the radical cation's reactivity would be governed by the new electronic distribution.
A typical SET-initiated functionalization pathway can be described as:
Formation of Radical Cation: An oxidant (chemical, photochemical, or electrochemical) removes one electron from the indole π-system. acs.orgsigmaaldrich.com
Nucleophilic Attack: A nucleophile attacks the electron-deficient indole radical cation. The site of attack is dictated by the distribution of spin and charge in the radical cation, which can be predicted computationally.
Rearomatization: The resulting radical intermediate is oxidized again and loses a proton to restore the aromaticity of the indole ring, yielding the final functionalized product.
These theoretical examinations of SET pathways are crucial for the development of new synthetic methods, particularly in the rapidly advancing field of photoredox and electrochemical catalysis. sigmaaldrich.comresearchgate.net
V. Chemical Transformations and Derivatization Strategies of Methyl 6 Fluoro 1h Indole 5 Carboxylate
Modifications at the Carboxylate Moiety
The methyl ester group at the 5-position of the indole (B1671886) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Table 1: General Conditions for Ester Hydrolysis of Indole-5-carboxylates
| Reagents | Solvent | Temperature | Reaction Time | Product |
| NaOH, H₂O | Methanol (B129727)/Water | Room Temperature to Reflux | 2-12 hours | 6-Fluoro-1H-indole-5-carboxylic acid |
| LiOH, H₂O | THF/Water | Room Temperature | 2-6 hours | 6-Fluoro-1H-indole-5-carboxylic acid |
Note: The conditions presented are based on general procedures for analogous compounds and may require optimization for Methyl 6-fluoro-1H-indole-5-carboxylate.
The synthesis of amide derivatives from this compound typically proceeds via the corresponding carboxylic acid. The carboxylic acid is first activated and then reacted with a primary or secondary amine. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dicyclohexylcarbodiimide (DCC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a base such as N,N-diisopropylethylamine (DIPEA). These methods facilitate the formation of the amide bond under mild conditions, allowing for the synthesis of a diverse library of indole-5-carboxamides. smolecule.com
Table 2: Reagents for Amide Synthesis from 6-Fluoro-1H-indole-5-carboxylic acid
| Coupling Reagent | Additive/Base | Solvent | Product |
| EDCI | HOBt, DIPEA | DMF, DCM | 6-Fluoro-1H-indole-5-carboxamide |
| DCC | DMAP | DCM | 6-Fluoro-1H-indole-5-carboxamide |
| HATU | DIPEA | DMF | 6-Fluoro-1H-indole-5-carboxamide |
Note: The specific amine reactant will determine the final amide product. These are general protocols that can be adapted for various amines.
Hydrazide analogues of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. These are typically prepared by the reaction of the methyl ester with hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, under reflux conditions. The resulting 6-fluoro-1H-indole-5-carbohydrazide can then be used in subsequent reactions to form pyrazoles, oxadiazoles, and other important five-membered heterocyclic rings.
Table 3: Synthesis of 6-Fluoro-1H-indole-5-carbohydrazide
| Reagent | Solvent | Temperature | Product |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 6-Fluoro-1H-indole-5-carbohydrazide |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol | Reflux | 6-Fluoro-1H-indole-5-carbohydrazide |
Note: These conditions are based on general procedures for the formation of hydrazides from methyl esters and may be applicable to this compound.
Functionalization at the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring is another key site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.
N-alkylation of the indole nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. rsc.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). rsc.org
N-acylation is another important transformation, often used to introduce an acyl group that can serve as a protecting group or as a precursor for further modifications. Acylating agents such as acyl chlorides or anhydrides are typically used in the presence of a base like pyridine or triethylamine.
Table 4: Conditions for N-Alkylation and N-Acylation of Indole Derivatives
| Transformation | Reagents | Base | Solvent | Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, MeCN | N-Alkyl-6-fluoro-1H-indole-5-carboxylate |
| N-Acylation | Acyl Chloride (e.g., AcCl, BzCl) | Pyridine, Et₃N | DCM, THF | N-Acyl-6-fluoro-1H-indole-5-carboxylate |
Note: The choice of reagents and conditions will depend on the specific alkyl or acyl group to be introduced.
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups have been developed for this purpose, with the choice depending on the stability of the group to the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), and [2-(trimethylsilyl)ethoxy]methyl (SEM). The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily removed under acidic conditions. The benzenesulfonyl group is introduced using benzenesulfonyl chloride and can be removed under reductive conditions. The SEM group, introduced with SEM-Cl, is stable to a wide range of conditions and can be cleaved using fluoride ion sources or acidic conditions. nih.govresearchgate.net
Table 5: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| tert-Butyloxycarbonyl (Boc) | (Boc)₂O, DMAP | TFA, HCl |
| Benzenesulfonyl (Bs) | PhSO₂Cl, Pyridine | Mg/MeOH, Na/Hg |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, NaH | TBAF, HCl |
Chemical Modifications of the Indole Ring System
The indole ring is an electron-rich aromatic system, which typically favors electrophilic aromatic substitution. However, the presence of an electron-withdrawing fluorine atom and a carboxylate group modifies this reactivity, enabling a broader range of chemical transformations.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing indoles. The inherent reactivity of the indole nucleus favors substitution at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). However, the regioselectivity in a substituted indole like this compound is governed by the combined electronic effects of the existing substituents.
The fluorine atom at C6 is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The methyl carboxylate group at C5 is a deactivating and meta-directing group. The interplay of these factors, along with the intrinsic reactivity of the indole ring, dictates the position of electrophilic attack. Generally, the C3 position remains the most nucleophilic and is the primary site for many EAS reactions. nih.gov If the C3 position is blocked, substitution may occur at other positions, influenced by the directing groups.
Table 1: Predicted Regioselectivity of EAS on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C2 | Less reactive than C3; adjacent to electron-donating nitrogen. | Possible site if C3 is blocked. |
| C3 | Most electron-rich position in the indole ring. | Primary site for electrophilic attack. |
| C4 | ortho to the deactivating ester group. | Highly deactivated. |
Common EAS reactions applicable to this core include nitration, halogenation, Friedel-Crafts acylation, and Mannich reactions. For instance, the Mannich reaction of 6-fluoroindole (B127801) proceeds efficiently to introduce a dimethylaminomethyl group at the C3 position. nih.gov
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a halogen leaving group. nih.gov In the context of this compound, the fluorine atom at C6 is a potential site for SNAr.
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is highly effective in SNAr. stackexchange.com Its strong electronegativity provides a powerful inductive effect that stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of this key step. masterorganicchemistry.comstackexchange.comlibretexts.org The presence of the electron-withdrawing methyl carboxylate group further activates the ring system towards nucleophilic attack. This allows for the displacement of the fluorine atom by various nucleophiles, such as alkoxides, amines, and thiolates, to generate diverse derivatives.
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prominent. uva.esmdpi.commdpi.com These methods offer a versatile approach to functionalizing the indole core of this compound.
While the direct coupling of a C-F bond is challenging due to its high bond strength, it is not impossible under specific catalytic conditions. More commonly, other positions on the indole ring are first functionalized with a more reactive halogen (e.g., iodine or bromine) to facilitate cross-coupling. For example, direct C-H activation or a prior halogenation step at a reactive position (like C3 or C4) would install a suitable handle for subsequent palladium-catalyzed reactions. These strategies allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from this fluorinated indole scaffold. uva.esresearchgate.net
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Aryl/Vinyl Halide | C-C |
| Heck | Alkene + Aryl/Vinyl Halide | C-C |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C |
The indole ring can undergo oxidation to yield various products, such as oxindoles and isatins. The specific outcome of an oxidation reaction depends on the oxidant used and the substitution pattern on the indole nucleus. The electron-rich pyrrole (B145914) ring is generally more susceptible to oxidation than the benzene (B151609) ring.
For this compound, the presence of electron-withdrawing groups (fluorine and methyl carboxylate) can render the ring less susceptible to oxidation compared to unsubstituted indole. However, targeted oxidation is still feasible. For instance, oxidation of the C2-C3 double bond can lead to the formation of the corresponding isatin derivative (an indole-2,3-dione). Various reagents, including chromium trioxide, N-bromosuccinimide (NBS) in aqueous solution, or selenium dioxide, can be employed for such transformations. The specific conditions would need to be optimized to achieve the desired product selectively.
Synthesis and Exploration of Indole Derivatives with Varied Fluorination Patterns
The position of the fluorine atom on the indole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, the synthesis and study of positional isomers of fluorinated indole carboxylates are of great interest in fields like medicinal chemistry.
The synthesis of positional isomers allows for a systematic investigation of structure-activity relationships. Two notable isomers are Methyl 6-fluoro-1H-indole-4-carboxylate and Methyl 7-fluoro-1H-indole-5-carboxylate.
Methyl 6-fluoro-1H-indole-4-carboxylate : This compound is a known intermediate in the synthesis of pharmaceutical agents. watson-int.compharmaffiliates.com Its preparation often involves multi-step synthetic sequences starting from appropriately substituted aniline (B41778) or nitrophenol precursors, followed by indole ring formation via methods like the Fischer or Bartoli indole synthesis, and subsequent esterification. This isomer has been studied for its potential applications in drug development. fluoromart.com
Table 3: Comparison of Fluorinated Methyl Indole Carboxylate Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 914349-47-4 | C₁₀H₈FNO₂ | 193.18 |
| Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 | C₁₀H₈FNO₂ | 193.18 |
The exploration of these and other fluorinated isomers provides valuable insights into how subtle structural changes can modulate biological activity and physicochemical properties.
Indoles with Multiple Fluorine Substitutions (e.g., Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate)
The introduction of multiple fluorine atoms onto the indole ring system represents a key strategy in modern medicinal chemistry to modulate a compound's properties. Polyfluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct polyfluorination of this compound is a complex synthetic challenge, the development of indole cores with multiple fluorine substitutions, such as those seen in trifluoro-indole derivatives, highlights the importance of this structural motif.
A notable example is the development of 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789), a potent antagonist for the Androgen Receptor (AR) Binding Function-3 (BF3) site, which is a target for treating castration-resistant prostate cancer (CRPC). nih.gov The synthesis of this class of compounds underscores the value of the trifluorinated indole scaffold in achieving high potency and improved pharmacokinetic properties. nih.gov Researchers in one study identified this compound through extensive medicinal chemistry efforts, demonstrating that the 5,6,7-trifluoro substitution pattern on the indole ring was critical for its activity. nih.gov This derivative was shown to suppress AR-mediated transcription and reduce the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. nih.gov
The development of such polyfluorinated indoles provides a strong rationale for pursuing similar modifications on the this compound core to generate novel derivatives with potentially enhanced therapeutic properties.
Table 1: Example of a Biologically Active Polyfluorinated Indole Derivative
| Compound Name | Core Structure | Key Application/Target | Research Finding |
|---|
Combinatorial Derivatization Approaches for Library Synthesis
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold, such as this compound. These libraries are invaluable for high-throughput screening to identify new lead compounds in drug discovery. acs.org The indole ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs. acs.orgnews-medical.net
Several combinatorial strategies can be envisioned for the derivatization of this compound:
N-Acylation/Alkylation: The indole nitrogen (N-1 position) is a common site for derivatization. It can be readily acylated or alkylated with a diverse set of acid chlorides, sulfonyl chlorides, or alkyl halides to introduce a wide range of functional groups. This approach has been used to create libraries of N-substituted indole derivatives with varied biological activities. benthamdirect.comnih.gov
Modification of the Carboxylate Group: The methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents (like EDCI) to generate a diverse set of amides. mdpi.com This strategy is frequently employed to explore the structure-activity relationship (SAR) related to this part of the molecule.
Functionalization of the Indole Core: While challenging due to the electron-withdrawing nature of the existing substituents, direct functionalization at other positions of the indole ring (e.g., C-2, C-3, C-4, or C-7) can be achieved using modern cross-coupling reactions or other C-H activation methods. news-medical.net These methods allow for the introduction of aryl, alkyl, or other groups, significantly expanding the chemical diversity of the library.
The synthesis of such libraries can be performed using solution-phase or solid-phase techniques, often employing parallel synthesis formats to streamline the process of reaction setup, workup, and purification. acs.orgnih.gov For instance, a study on the combinatorial synthesis of indole derivatives described the creation of two distinct libraries by reacting intermediates with different reagents to yield 2-acyl-3-amino-indoles and other novel indole derivatives in multi-milligram quantities. nih.gov
Table 2: Overview of Combinatorial Strategies for Indole Derivatization
| Derivatization Site | Reaction Type | Potential Reagents | Purpose |
|---|---|---|---|
| Indole Nitrogen (N-1) | Acylation, Sulfonylation, Alkylation | Acid chlorides, Sulfonyl chlorides, Alkyl halides | Introduce diverse substituents to explore SAR at the N-1 position. benthamdirect.comnih.gov |
| Carboxylate (C-5) | Amide Coupling | Library of diverse primary and secondary amines | Generate a large set of amides to probe interactions and modify physicochemical properties. mdpi.com |
Vi. Applications in Advanced Chemical Synthesis and Material Science Research
Utility as a Key Chemical Building Block in Organic Synthesis
The indole (B1671886) framework is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov Methyl 6-fluoro-1H-indole-5-carboxylate serves as a highly functionalized and versatile building block for the construction of more complex molecules. The presence of the methyl carboxylate group at the C5 position and the fluorine atom at the C6 position provides distinct reactive handles for further chemical modifications.
Modern synthetic methodologies, particularly transition-metal catalyzed cross-coupling reactions, offer efficient pathways to elaborate on such indole cores. ijrpr.comresearchgate.net For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other transformations. The fluorine atom enhances the molecule's metabolic stability and modulates its electronic properties, a desirable feature in the design of new therapeutic agents. chemimpex.com The indole N-H can be substituted, and the C2 and C3 positions of the pyrrole (B145914) ring remain available for functionalization, allowing chemists to use this building block to construct a wide array of derivatives with potential pharmacological activity. mdpi.com
Role as a Precursor for Complex Heterocyclic Architectures
The inherent reactivity of the indole scaffold allows it to be a foundational precursor for the synthesis of elaborate heterocyclic systems. This compound is well-suited for this role, enabling access to fused-ring systems and multi-component assembly products. ijrpr.comresearchgate.net
Synthetic strategies that leverage this precursor might include:
Annulation Reactions: Building additional rings onto the indole core by utilizing the reactivity of the C4 and C7 positions, modified by the existing substituents.
Multicomponent Reactions (MCRs): Employing the indole nucleus as one component in a reaction that brings together three or more starting materials in a single step to rapidly generate molecular complexity. researchgate.net
Cyclization Reactions: The functional groups on the molecule can be modified to include chains that subsequently cyclize back onto the indole ring, forming novel polycyclic structures.
These complex architectures are often sought after in drug discovery programs targeting a range of diseases, from cancer to infectious and neurodegenerative disorders. nih.govnih.gov
Development of Novel Synthetic Reagents and Catalysts based on Indole Scaffolds
Beyond being a passive building block, the indole scaffold itself is actively incorporated into the design of advanced ligands and catalysts. The unique steric and electronic properties of indole derivatives can be harnessed to influence the outcome of metal-catalyzed reactions. nih.govnih.gov
Researchers have developed sophisticated ligands for transition metals that feature an indole moiety. These include:
Indole-based N-Heterocyclic Carbene (NHC) Ligands: These have been used to create stable and effective copper(I)-NHC complexes. Such catalysts have shown high activity in key organic transformations, including the hydrosilylation of carbonyl compounds and C-N coupling reactions. nih.gov
Indolyl-NNN-Type Ligands: Palladium complexes containing these ligands have been synthesized and characterized, demonstrating the versatility of the indole framework in coordination chemistry. mdpi.com
The ability to tune the electronic environment of the metal center by modifying substituents on the indole ring (such as with a fluorine atom) allows for the rational design of catalysts with enhanced stability, activity, and selectivity. nih.govacs.org
Potential Applications in Material Science
The electronic and photophysical properties of indole derivatives have led to their investigation in the field of material science, particularly for applications in organic electronics. chemimpex.comossila.com
Indole-containing molecules are recognized for their electron-donating nature, making them suitable components for organic semiconductor materials. chemimpex.com While research on this compound itself is specific, the broader class of fluorinated indole derivatives is of significant interest.
Fluorination is a common strategy to create air-stable, n-channel organic semiconductor materials. acs.org The introduction of fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is beneficial for electron transport. Indole derivatives have been explored as building blocks for:
Organic Light-Emitting Diodes (OLEDs): As components of hole-transport layers or as part of the emissive material itself.
Dye-Sensitized Solar Cells (DSSCs): Incorporated into organic dyes that absorb light and inject electrons into a semiconductor like TiO2. ossila.com
Organic Field-Effect Transistors (OFETs): The core π-conjugated system of indole is amenable to creating materials that can effectively transport charge.
The fluorescence of indole is highly sensitive to its local environment, a property famously exploited in studies of the amino acid tryptophan. Modifying the indole ring with substituents like fluorine allows for the fine-tuning of its photophysical properties. nih.gov
Research on fluorinated and other substituted indoles has revealed key insights:
Tuning of Emission Wavelength: The position and electronic nature of substituents can shift the absorption and emission maxima of the indole chromophore. Donor-π-acceptor (D-π-A) architectures incorporating indole can lead to compounds that emit across the visible spectrum. nih.gov
Environmental Sensitivity: The fluorescence quantum yields and lifetimes of fluorinated indoles can vary significantly with solvent polarity, making them potential candidates for chemical sensors or biological probes. researchgate.net
Solid-State Luminescence: Some indole derivatives exhibit aggregation-induced emission (AIE) or strong fluorescence in the solid state, a valuable property for applications like OLEDs. nih.gov
The following table summarizes the photophysical properties of representative indole derivatives, illustrating the effect of substitution.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |
| PI (D-π-A Indole) | 365 | 583 | - | - | Solid State |
| NI (D-π-A Indole) | 365 | 471 | - | - | Solid State |
| TI (D-π-A Indole) | 365 | 472 | - | - | Solid State |
| FI (D-π-A Indole) | 365 | 523 | - | - | Solid State |
Data derived from studies on donor-pi-acceptor indole derivatives. nih.gov
Vii. Current Research Trends and Future Directions for Methyl 6 Fluoro 1h Indole 5 Carboxylate
Evolution of Synthetic Methodologies Towards Enhanced Efficiency and Selectivity
Another key area of development is the use of C-H activation chemistry. acs.org This powerful technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby reducing the need for pre-functionalized starting materials and shortening synthetic sequences. acs.org This approach enhances both atom and step economy, aligning with the goals of modern organic synthesis. acs.org
Advances in Spectroscopic and Analytical Techniques for Detailed Characterization
The precise characterization of molecules like Methyl 6-fluoro-1H-indole-5-carboxylate is fundamental to understanding their properties and reactivity. Advanced spectroscopic and analytical techniques are indispensable in this regard. X-ray crystallography, for example, provides definitive information about the three-dimensional structure of a molecule in the solid state. Studies on related indole (B1671886) carboxylic acids, such as 6-fluoro-1H-indole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid, have utilized this technique to determine their crystal structures, revealing details about molecular planarity and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov
Infrared (IR) spectroscopy is another powerful tool for characterizing indole derivatives. A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid demonstrated the use of IR spectroscopy in conjunction with Density Functional Theory (DFT) calculations to confirm its structure and differentiate it from a previously known polymorph. mdpi.com Such detailed analysis is crucial for understanding the physical properties and potential applications of these materials.
Table 1: Spectroscopic Data for Related Indole Derivatives
| Compound | Technique | Key Findings | Reference |
| 6-Fluoro-1H-indole-3-carboxylic acid | X-ray Crystallography | All non-H atoms are approximately coplanar. O—H⋯O hydrogen bonds link molecules into dimers. | nih.gov |
| 5-Fluoro-1H-indole-3-carboxylic acid | X-ray Crystallography | The carboxyl group is slightly twisted from the indole-ring plane. Dimers are formed via O—H⋯O hydrogen bonds. | nih.gov |
| 5-Methoxy-1H-indole-2-carboxylic acid | IR Spectroscopy, DFT | Confirmed the existence of a new polymorph and detailed its hydrogen bonding network. | mdpi.com |
Integration of Computational Design and Machine Learning in Synthetic Route Planning
Computational tools are increasingly being integrated into the process of chemical synthesis. Retrosynthetic planning software can help chemists devise more efficient synthetic routes by analyzing the target molecule and suggesting potential disconnections based on known chemical reactions. sigmaaldrich.com This can save considerable time and resources in the laboratory.
Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel catalysts. By learning from vast datasets of chemical information, these models can guide chemists towards more successful and sustainable synthetic strategies.
Exploration of Novel Chemical Reactivity Patterns and Transformation Pathways
Understanding the inherent reactivity of this compound is key to unlocking its full potential. The indole nucleus is known to undergo various chemical transformations, including electrophilic substitution, oxidation, and reduction. The presence of the fluorine atom and the methyl carboxylate group on the indole ring influences its electronic properties and, consequently, its reactivity. For example, the fluorine atom at the 6-position is meta to the ester group, which will affect its resonance stabilization and reactivity in electrophilic substitution reactions.
Research into the chemical reactions of related indole-2-carboxylates has shown they can undergo oxidation to form carboxylic acids, reduction to alcohols, and electrophilic substitution at various positions on the indole ring. Exploring these and other transformation pathways for this compound could lead to the synthesis of a diverse range of new and potentially useful molecules.
Adoption of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding synthetic efforts across the chemical sciences. sigmaaldrich.com This includes the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic methods to minimize environmental impact. acs.orgsigmaaldrich.com
In the context of indole synthesis, sustainable multicomponent reactions have been developed that proceed under mild conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org Another green approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. acs.org For instance, lipases have been used for the sustainable synthesis of esters from biomass-derived alcohols. rsc.org Adopting such principles in the synthesis of this compound would not only reduce its environmental footprint but also potentially lower costs and improve safety. acs.orgsigmaaldrich.com
Table 2: Green Chemistry Approaches in Organic Synthesis
| Green Chemistry Principle | Application in Synthesis | Reference |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials like furfuryl alcohol and fatty acids. | rsc.orgkit.edu |
| Atom Economy | C-H activation chemistry to reduce the number of synthetic steps and waste. | acs.org |
| Use of Safer Solvents | Replacing hazardous solvents like DCM with greener alternatives such as 2-MeTHF. | acs.org |
| Catalysis | Employing biocatalysts (enzymes) or metal-free catalysts for milder and more selective reactions. | acs.orgrsc.org |
Emerging Opportunities in New Material Development and Chemical Applications
While much of the research on indole derivatives has focused on their medicinal applications, there are emerging opportunities for compounds like this compound in the development of new materials. Indole itself is a fluorophore, and its derivatives have been explored as fluorescent probes for studying protein structure and dynamics. fluoromart.comresearchgate.net The specific photophysical properties of this compound could make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
Furthermore, the ability of indole derivatives to participate in the formation of coordination polymers with metal ions opens up possibilities for creating novel materials with interesting structural and electronic properties. mdpi.com The unique electronic characteristics conferred by the fluorine substituent in this compound could lead to materials with tailored functionalities for applications in electronics or catalysis.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Methyl 6-fluoro-1H-indole-5-carboxylate?
Answer:
Synthesis typically involves multi-step routes:
- Fluorination : Electrophilic substitution (e.g., using Selectfluor®) to introduce fluorine at the indole’s 6-position.
- Carboxylation : Direct carboxylation at the 5-position via metal-mediated reactions (e.g., Pd-catalyzed carbonylation under CO atmosphere) .
- Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis).
Key considerations include regioselectivity (avoiding competing substitution at other positions) and protecting-group strategies for the indole NH.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., ¹H NMR signals for adjacent protons to fluorine show coupling constants J ~8–10 Hz).
- ¹⁹F NMR : Confirms fluorine incorporation (δ ~-110 to -130 ppm for aromatic C-F bonds) .
- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves molecular geometry and packing; SHELXL is widely used for refinement, though fluorine’s high electron density may complicate charge-flipping algorithms .
Advanced: How can crystallographic challenges specific to fluorinated indoles be mitigated?
Answer:
- Data Collection : Use high-resolution synchrotron data to resolve fluorine’s electron density.
- Refinement : Employ SHELXL’s constraints for anisotropic displacement parameters (ADPs) of fluorine atoms.
- Twinning : Fluorine’s strong electron-withdrawing effect may induce crystal twinning; use TWINLAW in SHELX to model twin domains .
- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian) to validate bond lengths/angles.
Advanced: What strategies optimize regioselectivity in synthesizing fluorinated indole carboxylates?
Answer:
- Directing Groups : Use temporary substituents (e.g., -Bpin) to steer fluorination/carboxylation to desired positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates at electron-rich positions .
- Catalytic Systems : CuI or Pd(OAc)₂ with ligands (e.g., Xantphos) can suppress side reactions during cross-coupling steps .
Basic: What stability and storage conditions are recommended for this compound?
Answer:
- Stability : Stable under inert atmospheres (N₂/Ar) at -20°C; avoid prolonged exposure to light/moisture to prevent hydrolysis of the ester group .
- Decomposition : Monitor via TLC or HPLC for carboxylic acid byproduct formation (Rf shift or retention time change).
Advanced: How can contradictory spectral or crystallographic data be resolved for fluorinated indoles?
Answer:
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., variable-temperature ¹H NMR).
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G*).
- High-Pressure Crystallography : Apply pressure to reduce disorder in crystal lattices .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
- Scaffold for Bioactivity : Fluorine enhances metabolic stability and membrane permeability; the ester group allows prodrug strategies (e.g., hydrolysis to active carboxylic acid in vivo).
- Targeted Modifications : Used in kinase inhibitor design (e.g., indole-based analogs targeting Aurora kinases) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA/NIOSH-approved detectors .
- Waste Disposal : Neutralize acidic byproducts before disposal; follow institutional guidelines for halogenated organic waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
